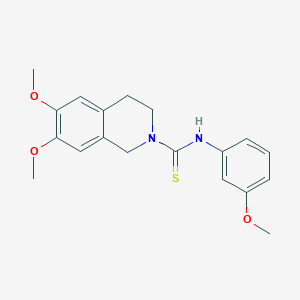![molecular formula C13H14N2O8 B14154538 Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate CAS No. 5496-74-2](/img/structure/B14154538.png)
Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate is an organic compound with the molecular formula C13H14N2O8 It is a derivative of propanedioic acid and contains nitro groups attached to both the ethyl and phenyl moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate typically involves the nitration of a suitable precursor. One common method involves the reaction of dimethyl malonate with 4-nitrobenzaldehyde in the presence of a base, followed by nitration using nitric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the nitro groups.
科学研究应用
Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
- Dimethyl 2-methyl-2-(4-nitrophenyl)propanedioate
- Dimethyl 2-[2-nitro-1-(3-nitrophenyl)ethyl]propanedioate
- Dimethyl 2-[2-nitro-1-(2-nitrophenyl)ethyl]propanedioate
Uniqueness
Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate is unique due to the specific positioning of the nitro groups on both the ethyl and phenyl moieties. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
CAS 编号 |
5496-74-2 |
|---|---|
分子式 |
C13H14N2O8 |
分子量 |
326.26 g/mol |
IUPAC 名称 |
dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C13H14N2O8/c1-22-12(16)11(13(17)23-2)10(7-14(18)19)8-3-5-9(6-4-8)15(20)21/h3-6,10-11H,7H2,1-2H3 |
InChI 键 |
KXHGLPKCSJTILD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(C[N+](=O)[O-])C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl](/img/structure/B14154465.png)
![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)
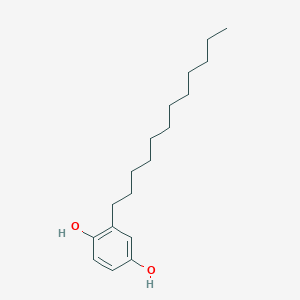

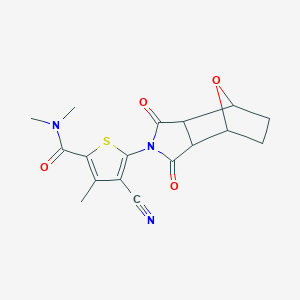
![1,4-Bis[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14154496.png)
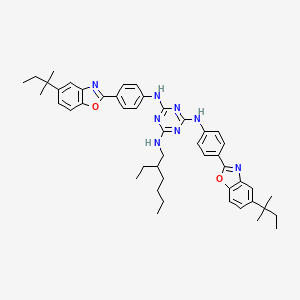
![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)
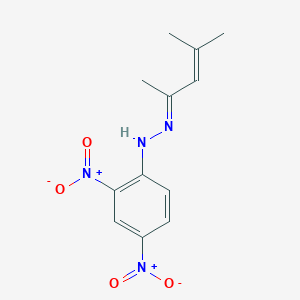

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
